molecular formula C7H15NO2 B1266562 2-Amino-5-methylhexanoic acid CAS No. 3558-32-5

2-Amino-5-methylhexanoic acid

Cat. No.: B1266562
CAS No.: 3558-32-5
M. Wt: 145.2 g/mol
InChI Key: FMUMEWVNYMUECA-UHFFFAOYSA-N
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Description

2-Amino-5-methylhexanoic acid is an organic compound that belongs to the class of amino acids. It is a derivative of lysine and is known for its role in various biological processes. This compound is also referred to as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylhexanoic acid can be achieved through several methods. One common approach involves the use of nitrilase-mediated biocatalysis, which offers high regioselectivity and environmental friendliness . Another method involves the optical resolution of racemic mixtures using resolving agents .

Industrial Production Methods: In industrial settings, the production of this compound often involves the optimization of synthesis stages to enhance yield and purity. For instance, the synthesis of S-pregabalin, a related compound, has been optimized to avoid the use of expensive and environmentally harmful reagents .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-5-methylhexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a cytotoxic agent against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis . Its primary targets are bacterial cells, where it disrupts essential cellular processes.

Comparison with Similar Compounds

2-Amino-5-methylhexanoic acid can be compared with other similar compounds, such as:

Uniqueness: What sets this compound apart is its specific structural configuration and its unique applications in both biological and industrial contexts. Its ability to act as a plant elicitor, enhancing resistance against temperature stress and pathogen attacks, further highlights its versatility .

Properties

IUPAC Name

2-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUMEWVNYMUECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951603
Record name 5-Methylnorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3558-32-5, 31872-98-7
Record name 5-Methylnorleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3558-32-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC20145
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20145
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Record name NSC4073
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Record name 5-Methylnorleucine
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Record name 2-amino-5-methylhexanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-5-methylhexanoic acid in the structure of longicatenamycin?

A1: this compound is a structural component of longicatenamycin, a peptide antibiotic. It is part of a flexible region within the cyclic peptide structure, where variations in the amino acid composition are observed []. This particular amino acid can be replaced by L-2-amino-6-methylheptanoic acid or L-2-amino-7-methyloctanoic acid in different congeners of longicatenamycin []. These variations likely contribute to the spectrum of activity and potentially the target specificity of the antibiotic complex.

Q2: Is this compound found in other peptide antibiotics besides longicatenamycin?

A2: Yes, this compound is also found in mycoplanecin A, another cyclic peptide antibiotic with potent antimycobacterial activity []. This suggests a potential role for this amino acid in contributing to the biological activity of certain cyclic peptides. Further research is needed to fully elucidate its specific contribution to the mechanism of action in these antibiotics.

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